N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide
Description
N1-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide is a synthetic oxalamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-chlorophenyl group at position 2 and an ethyl linker connecting to the oxalamide moiety. The N2 position of the oxalamide is substituted with a meta-methylphenyl (m-tolyl) group.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S/c1-13-3-2-4-16(11-13)24-20(29)19(28)23-10-9-17-12-30-21-25-18(26-27(17)21)14-5-7-15(22)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCZNDVEQYAIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide are the cyclooxygenase enzymes (COX1 and COX2). These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway. By inhibiting the COX enzymes, it prevents the production of prostaglandins from arachidonic acid. This leads to a decrease in inflammation and pain signaling.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability.
Biological Activity
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo[3,2-b][1,2,4]triazole scaffold and an oxalamide functional group. Its molecular formula is , with a molecular weight of approximately 457.9 g/mol. The presence of multiple heteroatoms contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies indicate that it may inhibit pathways related to cell proliferation and inflammation. Similar compounds have shown efficacy in:
- Antibacterial Activity : Compounds with the 1,2,4-triazole core have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.25 to 32 µg/mL against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Antifungal Activity : The 1,2,4-triazole moiety is recognized for its antifungal properties. Research indicates that derivatives can effectively combat fungal infections by disrupting cellular processes .
- Anticancer Potential : The compound's structure suggests potential as an anticancer agent through inhibition of specific enzymes involved in tumor growth .
Pharmacokinetics
In silico studies have provided insights into the pharmacokinetic profiles of similar compounds. These studies suggest favorable absorption and distribution characteristics within biological systems. However, specific data on the pharmacokinetics of this compound remain limited and warrant further investigation .
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives:
-
Antibacterial Studies : A series of 1,2,4-triazole derivatives were tested against a panel of bacterial strains including E. coli and S. aureus. Results showed that compounds with specific substituents exhibited enhanced antibacterial activity compared to their precursors .
Compound Type MIC (µg/mL) Bacterial Strain Triazole Derivative 0.25 MRSA Triazole Derivative 5 E. coli Triazole Derivative 16 S. aureus - Antifungal Activity : Research highlighted the effectiveness of triazole derivatives against various fungal strains, demonstrating MIC values comparable to established antifungal agents .
- Anticancer Activity : Investigations into thiazolidin-4-one derivatives revealed significant anticancer properties, suggesting that modifications to the triazole structure could yield compounds with enhanced efficacy against cancer cells .
Scientific Research Applications
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide is a complex organic compound with potential applications in medicinal chemistry and materials science. It contains thiazole and triazole rings, known for their biological activity. Derivatives of thiazoles have demonstrated antifungal activity against various fungal strains. Compounds with a similar 1,2,4-triazolo[3,2-b][1,3]thiazine scaffold have exhibited diverse pharmacological activities.
Here is some information regarding the applications of compounds similar in structure:
Pharmacological Activities and Targets
- Target of Action The compound is a derivative of the 1,2,4-triazolo[3,2-b][1,3]thiazine scaffold.
- Mode of Action Compounds with a similar 1,2,4-triazolo[3,2-b][1,3]thiazine scaffold have been found to exhibit diverse pharmacological activities.
- Antimicrobial Properties Compounds similar to N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide exhibit significant biological activities, including antimicrobial properties.
- Antifungal Properties Research has explored the antifungal activity of various thiazole derivatives against different fungal strains, demonstrating their potential as antifungals.
- Anticancer Properties Compounds similar to N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide exhibit significant biological activities, including anticancer properties.
- Pre-Exposure Prophylaxis for HIV Daily oral antiretroviral PrEP with a fixed-dose combination of emtricitabine (FTC) and either tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF) have demonstrated safety and a substantial reduction in the rate of HIV acquisition for MSM .
Pharmacokinetics
- In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with a similar 1,2,4-triazolo[3,2-b][1,3]thiazine scaffold.
Additional Notes
- The structure of the compound suggests potential reactivity due to the presence of chloro groups and various nitrogen-containing moieties.
- The presence of the thiazole and triazole rings is often linked to enhanced biological activity due to their ability to interact with various biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on available
Table 1: Structural and Molecular Comparison
*Note: The molecular formula of the target compound can be inferred as C21H17ClN5O2S based on structural similarities to .
Key Observations:
N2 Substituents: The m-tolyl group (meta-methyl) in the target compound introduces steric and electronic differences compared to para-substituted analogs (e.g., 4-chlorophenyl in or 4-ethylphenyl in ). Meta substitution often reduces symmetry and may alter solubility or receptor interactions.
Molecular Weight and Polarity :
- The target compound’s estimated molecular weight (~474) aligns with , which has dual chlorine substituents, suggesting higher lipophilicity compared to (439.9) and (433.5). This could influence membrane permeability in biological systems.
Synthetic Considerations: While synthesis details for the target compound are absent, highlights high yields (up to 90%) for thiazolidinone derivatives using optimized conditions (e.g., Schiff base condensations) . Similar strategies may apply to oxalamide-thiazolo-triazole hybrids.
Potential Applications: Oxalamides like S336 () are potent umami agonists, suggesting that the target compound’s structure could be tuned for flavor-enhancing properties . Chlorine substituents (as in the target and ) are often associated with antimicrobial or anticancer activity, though direct evidence is lacking here .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
